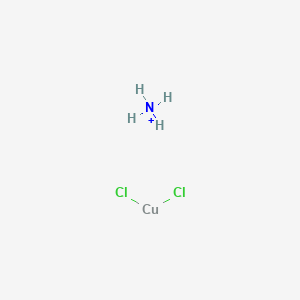
Azanium;dichlorocopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;dichlorocopper, also known by its chemical formula Cl₂CuH₄N, is a compound that consists of copper, chlorine, hydrogen, and nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanium;dichlorocopper can be synthesized through various methods. One common approach involves the reaction of copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound being facilitated by the presence of water as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;dichlorocopper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) oxide, while substitution reactions may produce various halogenated copper compounds .
Wissenschaftliche Forschungsanwendungen
Azanium;dichlorocopper has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which azanium;dichlorocopper exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt cellular structures and interfere with essential biochemical processes in microorganisms . The compound’s interaction with cellular membranes and proteins can lead to the loss of cellular integrity and function, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to azanium;dichlorocopper include other copper-based compounds, such as copper(II) chloride, copper(II) sulfate, and copper(II) nitrate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of copper, chlorine, hydrogen, and nitrogen atoms. This unique composition imparts distinct chemical properties and reactivity, making it suitable for specific applications that other copper compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
65722-60-3 |
|---|---|
Molekularformel |
Cl2CuH4N+ |
Molekulargewicht |
152.49 g/mol |
IUPAC-Name |
azanium;dichlorocopper |
InChI |
InChI=1S/2ClH.Cu.H3N/h2*1H;;1H3/q;;+2;/p-1 |
InChI-Schlüssel |
VUCAVCCCXQVHAN-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].Cl[Cu]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















